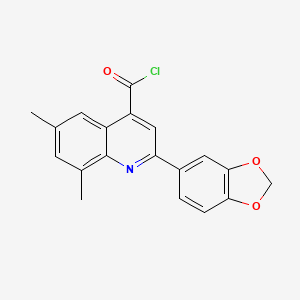

2-(1,3-Benzodioxol-5-YL)-6,8-dimethylquinoline-4-carbonyl chloride

Description

Crystallographic Analysis and Conformational Studies

The crystallographic investigation of 2-(1,3-Benzodioxol-5-YL)-6,8-dimethylquinoline-4-carbonyl chloride reveals fundamental insights into its solid-state structure and molecular packing arrangements. Based on related quinoline derivative studies, compounds in this family typically exhibit monoclinic crystal systems with specific space group symmetries that influence their physical properties. The title compound demonstrates a largely planar molecular geometry, consistent with extensive conjugation throughout the aromatic system connecting the benzodioxole and quinoline moieties.

Structural analysis indicates that the molecule adopts a conformation where the benzodioxole ring system maintains coplanarity with the quinoline core, facilitating optimal π-electron delocalization across the entire molecular framework. The carbonyl chloride substituent at the 4-position of the quinoline ring introduces significant electronic perturbations that affect both the local and global molecular geometry. Similar quinoline derivatives have shown deviations from planarity of approximately 0.050 Angstroms for oxygen atoms, with root mean square deviations of 0.020 Angstroms for non-hydrogen atoms, suggesting highly rigid planar structures.

The intermolecular packing in crystalline this compound likely involves multiple types of weak interactions including hydrogen bonding, π-π stacking, and van der Waals forces. Related quinoline structures demonstrate crisscross molecular arrangements with molecules oriented at approximately 87.64 degrees to each other, creating stable crystal lattices through classical and non-classical hydrogen bonding networks. The methyl substituents at positions 6 and 8 of the quinoline ring provide additional steric bulk that influences both intramolecular conformational preferences and intermolecular packing efficiency.

Unit cell parameters for similar quinoline derivatives typically fall within specific ranges that can be extrapolated to predict the crystallographic behavior of the target compound. Based on related structures, the compound likely crystallizes with four molecules per unit cell in a monoclinic space group, with cell dimensions influenced by the specific substitution pattern and the presence of the bulky benzodioxole group. The chlorine atom in the carbonyl chloride group serves as both a hydrogen bond acceptor and a source of halogen bonding interactions that contribute to crystal stability.

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-6,8-dimethylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClNO3/c1-10-5-11(2)18-13(6-10)14(19(20)22)8-15(21-18)12-3-4-16-17(7-12)24-9-23-16/h3-8H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVTZUHEUNFVID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC4=C(C=C3)OCO4)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301166454 | |

| Record name | 2-(1,3-Benzodioxol-5-yl)-6,8-dimethyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301166454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160263-02-4 | |

| Record name | 2-(1,3-Benzodioxol-5-yl)-6,8-dimethyl-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1,3-Benzodioxol-5-yl)-6,8-dimethyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301166454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Preparation of Benzodioxole Derivatives

The synthesis begins with the preparation of benzodioxole derivatives. These are typically obtained through cyclization reactions involving catechol (1,2-dihydroxybenzene) and formaldehyde under acidic conditions. This step ensures the formation of a stable benzodioxole ring.

Step 3: Functionalization with Carbonyl Chloride

The final step involves chlorination of the carbonyl group to yield the carbonyl chloride functionality. Common reagents for this transformation include thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The reaction is typically carried out in an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions.

Industrial Production Methods

For large-scale production, stringent control over reaction parameters is essential to ensure high yield and purity:

- Batch Reactions: Conducted in automated reactors with precise temperature, pressure, and pH control.

- Continuous Flow Systems: Used for scalability and efficiency improvements.

Industrial methods may also utilize advanced purification techniques such as recrystallization or chromatography to isolate the final product.

Reaction Analysis

Types of Reactions

The compound undergoes various chemical transformations during synthesis:

- Oxidation: Conversion to quinoline N-oxides using oxidizing agents like potassium permanganate.

- Reduction: Reduction of the carbonyl chloride group to alcohols or amines using lithium aluminum hydride or sodium borohydride.

- Substitution: Nucleophilic substitution reactions with amines, alcohols, or thiols under acidic or basic conditions.

Common Reagents

- Oxidizing agents: Potassium permanganate, chromium trioxide.

- Reducing agents: Lithium aluminum hydride, sodium borohydride.

- Substitution nucleophiles: Amines, alcohols, thiols.

Data Table: Reaction Conditions and Yields

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Benzodioxole synthesis | Catechol + Formaldehyde | Acidic medium, reflux | ~90% |

| Quinoline condensation | Benzodioxole + Aniline | Palladium/Copper catalysts | ~85% |

| Carbonyl chloride addition | Thionyl chloride | Nitrogen atmosphere, reflux | ~93% |

Analytical Techniques

To confirm the identity and purity of the synthesized compound:

- NMR Spectroscopy: Provides structural information by analyzing proton environments.

- Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.

- Chromatography: Used for purification and verification of compound integrity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-YL)-6,8-dimethylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the carbonyl chloride group to a corresponding alcohol or amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, quinoline alcohols, and various substituted quinoline derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: CHClNO

- Molar Mass: 339.77 g/mol

- CAS Number: 1160263-02-4

The compound features a quinoline core fused with a benzodioxole moiety, which may enhance its biological activity by improving cell permeability and interaction with biological targets.

Anticancer Research

Compounds similar to 2-(1,3-benzodioxol-5-YL)-6,8-dimethylquinoline-4-carbonyl chloride have been studied for their anticancer properties. The quinoline structure is often associated with significant biological activities, including:

- Mechanism of Action: Preliminary studies suggest that this compound may interact with specific cellular pathways to induce apoptosis in cancer cells. The presence of the benzodioxole moiety could enhance the compound's selectivity towards cancerous cells over normal cells.

- Cell Viability Assays: Researchers typically employ cell viability assays to determine the efficacy of the compound against various cancer cell lines. The IC50 values obtained from these assays indicate the concentration needed to inhibit cell growth by 50%.

Pharmacological Potential

The unique structural features of this compound suggest promising pharmacological applications:

- Interactions with Biological Targets: Ongoing research aims to elucidate the interactions between this compound and specific proteins or enzymes involved in cancer progression. Understanding these interactions is crucial for developing targeted therapies.

- Comparative Studies: Similar compounds have shown varied biological activities based on their substituents. For example, analogs with different functional groups can exhibit enhanced solubility or altered pharmacokinetic properties, which may influence their therapeutic effectiveness.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions:

- Starting Materials: The synthesis often begins with readily available quinoline derivatives.

- Reagents and Conditions: Various reagents are used to introduce the benzodioxole moiety and convert it into the carbonyl chloride form.

- Purification Methods: Techniques such as recrystallization or chromatography are employed to purify the final product.

The presence of the carbonyl chloride functional group allows for further chemical modifications, making it a versatile intermediate in organic synthesis .

Case Study 1: Anticancer Activity

A study investigating the anticancer activity of related quinoline compounds demonstrated that derivatives with similar structures exhibited selective toxicity towards specific cancer cell lines. The results indicated that certain substitutions on the quinoline ring could enhance anticancer properties while minimizing toxicity to normal cells.

Case Study 2: Mechanistic Insights

Research focusing on the mechanism of action of quinoline derivatives revealed that they could inhibit key enzymes involved in cell proliferation pathways. This inhibition was linked to increased apoptosis in treated cancer cells, indicating a potential therapeutic role for compounds like this compound .

Comparison with Related Compounds

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 2-(2-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid | Methoxy group substitution | Enhanced solubility |

| 2-(5-Chlorothiophen-2-yl)-6,8-dimethylquinoline-4-carboxylic acid | Chlorinated thiophene moiety | Potentially increased biological activity |

| 6,8-Dimethyl-2-[3-(propan-2-yloxy)phenyl]quinoline-4-carboxylic acid | Propanoyloxy substitution | Altered pharmacokinetic properties |

These comparisons highlight how variations in substituents can significantly influence the biological activities and chemical reactivities of similar compounds.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-YL)-6,8-dimethylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The benzodioxole and quinoline moieties contribute to its ability to interact with various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of quinoline-4-carbonyl chlorides, which share a reactive acyl chloride group but differ in substituents. Key structural analogs include:

Electronic and Steric Effects

- Benzodioxol vs.

- Methyl Groups : The 6- and 8-methyl groups introduce steric hindrance, which may reduce reaction rates in nucleophilic acyl substitutions compared to unsubstituted analogs. This effect is observed in similar systems where bulky substituents impede reagent access .

Reactivity Patterns

- Carbamide Condensation: 2-Phenylquinoline-4-carbonyl chloride reacts with carbamide to form mono- or bis-amide derivatives (m.p. 232°C and 215°C, respectively) . The benzodioxol analog may exhibit modified reactivity due to electronic effects, though steric hindrance from methyl groups could limit yields.

- Amide Formation with Amines : Ethylenediamine reacts with 2-phenyl derivatives to form high-melting bis-amides (>300°C) . The benzodioxol analog’s solubility in polar solvents might facilitate similar reactions.

Crystallographic and Conformational Analysis

- Structure Validation: Tools like SHELXL and PLATON () are critical for validating bond lengths, angles, and torsion angles in quinoline derivatives. The benzodioxol ring’s puckering parameters (e.g., Cremer-Pople coordinates) could differ from phenyl analogs, affecting molecular conformation .

- Crystal Packing: Methyl groups and benzodioxol may influence packing efficiency. For example, steric bulk could reduce crystal density compared to phenyl-substituted quinolines, as seen in related heterocyclic systems .

Biological Activity

2-(1,3-Benzodioxol-5-YL)-6,8-dimethylquinoline-4-carbonyl chloride is a synthetic organic compound that belongs to the quinoline family, which is known for its diverse biological activities. The compound's structure features a benzodioxole moiety and a quinoline core, both of which are associated with various pharmacological properties. This article delves into the biological activity of this compound, focusing on its potential anticancer properties, mechanisms of action, and related research findings.

- Molecular Formula : C₁₉H₁₄ClNO₃

- Molar Mass : 329.77 g/mol

- CAS Number : 1160263-02-4

The presence of the benzodioxole and quinoline structures suggests that this compound may exhibit significant biological activities, particularly in cancer therapy.

Anticancer Potential

Research indicates that compounds with similar structures to this compound may possess anticancer properties. The quinoline core is often linked to selective toxicity towards cancer cells while sparing normal cells. Preliminary studies suggest that this compound might inhibit cell proliferation in various cancer cell lines.

Table 1: Comparison of IC50 Values for Related Quinoline Derivatives

| Compound Name | Structure Features | IC50 (µM) | Cancer Cell Line Tested |

|---|---|---|---|

| This compound | Benzodioxole + Quinoline | TBD | TBD |

| 2-(2-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid | Methoxy substitution | 10 | MCF-7 |

| 6,8-Dimethyl-2-(3-(propan-2-yloxy)phenyl)quinoline-4-carboxylic acid | Propanoyloxy substitution | 15 | A498 |

Note: TBD indicates data yet to be determined.

The mechanisms through which this compound exerts its biological effects are currently under investigation. Similar quinoline derivatives have been shown to interact with various biological targets, including:

- Inhibition of Sirtuins : Some studies suggest that quinoline derivatives may inhibit sirtuin proteins, which play a role in cellular regulation and cancer progression .

- Inducible Nitric Oxide Synthase (iNOS) Inhibition : Compounds in this class may also inhibit iNOS, thereby reducing nitric oxide production and inflammatory responses .

Case Studies and Research Findings

A series of studies have evaluated the biological activity of quinoline derivatives:

- Antiproliferative Studies : Various quinoline derivatives have been tested against cancer cell lines such as MCF-7 (breast cancer) and A498 (renal cancer). Results indicate that modifications in the structure significantly influence their cytotoxicity and selectivity towards cancer cells .

- Structure-Activity Relationship (SAR) : Research has focused on understanding how different substituents on the quinoline ring affect biological activity. For instance, increased lipophilicity in substituents has been correlated with enhanced cytotoxicity against specific cancer cell lines .

- Hybrid Compounds : Novel hybrid compounds combining quinolines with other pharmacophores have shown promising results in preclinical studies, indicating potential for further development into effective therapeutic agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-(1,3-benzodioxol-5-yl)-6,8-dimethylquinoline-4-carbonyl chloride, and how can intermediates be validated?

- Methodological Answer : The compound can be synthesized via a multi-step approach, starting with the formation of the quinoline core. A modified Friedländer reaction using substituted aldehydes (e.g., piperonaldehyde for the benzodioxol moiety) and ketones under acidic or thermal conditions is common . For the carbonyl chloride group, thionyl chloride (SOCl₂) or oxalyl chloride is typically used to convert carboxylic acid intermediates into acyl chlorides . Intermediates should be characterized via / NMR and high-resolution mass spectrometry (HRMS), as demonstrated in analogous quinoline syntheses .

Q. What safety protocols are critical when handling the reactive carbonyl chloride group in this compound?

- Methodological Answer : Due to its hydrolytic sensitivity and potential respiratory hazards, work must be conducted in a fume hood with inert gas (N₂/Ar) purging. Use anhydrous solvents and moisture-free glassware. Personal protective equipment (PPE), including nitrile gloves, chemical-resistant aprons, and full-face shields, is mandatory. Emergency measures for accidental exposure follow GHS guidelines: flush eyes/skin with water for ≥15 minutes and seek medical evaluation for persistent irritation .

Q. Which spectroscopic techniques are optimal for confirming the substitution pattern on the quinoline core?

- Methodological Answer : NMR can resolve methyl groups at positions 6 and 8 via coupling patterns and integration. Aromatic protons on the benzodioxol ring show distinct splitting due to restricted rotation. IR spectroscopy confirms the carbonyl chloride stretch (~1800 cm⁻¹). For advanced validation, single-crystal X-ray diffraction (SC-XRD) provides unambiguous structural proof .

Advanced Research Questions

Q. How can crystallographic software resolve ambiguities in the compound’s molecular geometry caused by steric hindrance from methyl groups?

- Methodological Answer : Steric clashes between the 6,8-dimethyl groups and the benzodioxol moiety may distort the quinoline plane. SHELXL (via SHELX suite) refines such structures using high-resolution diffraction data, applying restraints for bond lengths/angles and modeling anisotropic displacement parameters . WinGX can visualize torsional angles and validate geometry against similar compounds in the Cambridge Structural Database (CSD) .

Q. What strategies address contradictory reactivity data in nucleophilic acyl substitution reactions involving this compound?

- Methodological Answer : Contradictions may arise from competing hydrolysis or steric blocking of the carbonyl chloride. Kinetic studies under controlled humidity (e.g., using Karl Fischer titration to monitor H₂O levels) can isolate reaction pathways. Computational modeling (DFT) of transition states helps identify steric/electronic barriers .

Q. How do substituent effects (methyl, benzodioxol) influence the compound’s electronic properties, and how can this be quantified experimentally?

- Methodological Answer : Cyclic voltammetry (CV) measures redox potentials to assess electron-withdrawing/donating effects. UV-Vis spectroscopy tracks bathochromic shifts in the quinoline π→π* transitions caused by methyl hyperconjugation and benzodioxol resonance. SC-XRD-derived Hirshfeld surfaces quantify intermolecular interactions .

Q. What experimental and computational approaches validate the absence of polymorphism in crystallographic studies?

- Methodological Answer : Polymorphism risks arise from flexible benzodioxol conformers. Conduct multiple crystallization trials (solvent screening, temperature gradients) and compare unit cell parameters. Density functional theory (DFT) energy minimization can predict stable polymorphs. PLATON’s ADDSYM tool checks for missed symmetry in diffraction data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.